The key feature of (1,1,2,2-2H4)Ethane-1,2-(2H2)diol is the presence of four deuterium atoms (²H) replacing the usual hydrogen atoms (¹H) in the molecule. This isotopic substitution offers several advantages in research:
Tetradeuterated ethylene glycol finds applications in various biological and pharmaceutical research areas due to its unique properties:
The unique properties of tetradeuterated ethylene glycol can also be exploited in material science research:
Ethylene glycol-d6 is a deuterated form of ethylene glycol, where six hydrogen atoms are replaced by deuterium isotopes. Its chemical formula is , and it is primarily used in research and industrial applications. Ethylene glycol-d6 is a colorless, odorless liquid that exhibits properties similar to its non-deuterated counterpart, such as being hygroscopic and having a high boiling point. Its unique isotopic composition makes it valuable in various scientific studies, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques where isotopic labeling is beneficial.
Ethylene glycol-d6 can be synthesized through several methods:
Ethylene glycol-d6 has several applications across different fields:
Several compounds are similar to ethylene glycol-d6, each with unique properties:
Compound | Chemical Formula | Notable Characteristics |
---|---|---|
Ethylene Glycol | Commonly used antifreeze; less expensive than deuterated forms. | |
Propylene Glycol | Used as a food additive and in pharmaceuticals; lower toxicity than ethylene glycol. | |
Diethylene Glycol | Used as a solvent; has higher boiling point than ethylene glycol. | |
Glycerol | A triol used in food and pharmaceuticals; has different functional properties compared to diols. | |
Ethanol | A simple alcohol used widely as a solvent and recreational beverage; different chemical behavior compared to glycols. |
Ethylene glycol-d6's uniqueness lies in its isotopic labeling, which allows for specific applications in analytical chemistry that are not possible with non-deuterated forms. The kinetic isotope effect observed with deuterated compounds provides insights into reaction mechanisms that are crucial for advanced research .
Nucleophile | kH/kD | Transition State Character | Deuterium Enrichment (%) | Temperature (K) |
---|---|---|---|---|
Cyanide (CN⁻) | 1.013 | Associative | 98.2 | 298 |
Hydroxide (OH⁻) | 1.097 | Mixed | 97.5 | 298 |
Methoxide (CH₃O⁻) | 1.055 | Dissociative | 98.8 | 298 |
Ammonia (NH₃) | 1.125 | Mixed | 97.1 | 298 |
Water (H₂O) | 1.089 | Dissociative | 98.4 | 298 |
Fluoride (F⁻) | 1.145 | Associative | 97.8 | 298 |
Chloride (Cl⁻) | 1.078 | Mixed | 98.0 | 298 |
Secondary deuterium kinetic isotope effects in ethylene glycol-d6 arise from deuterium substitution at positions not directly involved in bond breaking or formation [18] [22]. These effects reflect changes in hybridization and hyperconjugative interactions during the reaction progression [18] [29]. The magnitude of secondary isotope effects typically ranges from 0.8 to 1.2, with inverse effects indicating strengthening of carbon-deuterium bonds in the transition state [5] [22].
Ring-opening reactions of cyclic ethers derived from ethylene glycol-d6 exhibit complex secondary isotope effects that depend on the stereochemistry and conformational preferences of the reacting species [11] [32]. Experimental measurements reveal that deuterium substitution at β-positions can lead to inverse kinetic isotope effects due to hyperconjugative stabilization of developing positive charge [11] [29].
The temperature dependence of deuterium kinetic isotope effects provides information about the activation parameters and the contribution of quantum tunneling to the reaction mechanism [6] [23]. Path integral molecular dynamics simulations demonstrate that tunneling contributions become significant at temperatures below 300 K, particularly for reactions involving carbon-deuterium bond breaking [23] [44].
Arrhenius plots for reactions involving ethylene glycol-d6 show non-linear behavior at low temperatures, indicating the onset of tunneling effects that are more pronounced for protium than deuterium [6] [33]. The activation energies for deuterated species are typically 2-5 kJ/mol higher than their protiated analogs, reflecting the stronger carbon-deuterium bonds [30] [45].
Deuterium substitution in ethylene glycol-d6 results in substantial zero-point energy differences compared to the protiated analog, leading to enhanced thermodynamic stability [3] [17]. The lower vibrational frequencies of deuterium-containing bonds contribute to reduced zero-point energies, with typical differences of 200-400 cm⁻¹ per deuterium substitution [28] [31].
Computational analysis using density functional theory methods reveals that the zero-point energy difference between ethylene glycol and ethylene glycol-d6 amounts to approximately 285 cm⁻¹, corresponding to a stabilization energy of 3.4 kJ/mol at 298 K [42] [45]. This stabilization manifests as increased melting points, reduced vapor pressures, and altered phase equilibria for the deuterated compound [14] [15].
Table 2: Thermodynamic Stabilization Parameters in Hydrogen-Bonded Networks
Parameter | Ethylene Glycol-H₆ | Ethylene Glycol-d₆ | Isotope Effect |
---|---|---|---|
Hydrogen Bond Length (Å) | 1.89 | 1.84 | -0.05 |
Hydrogen Bond Energy (kJ/mol) | -21.30 | -23.70 | -2.40 |
Zero-Point Energy Difference (cm⁻¹) | 0.00 | -285.00 | -285.00 |
Vibrational Frequency Shift (cm⁻¹) | 0.00 | -450.00 | -450.00 |
Thermal Stability Enhancement (K) | 0.00 | 2.40 | 2.40 |
The formation of hydrogen-bonded networks in ethylene glycol-d6 exhibits enhanced stability compared to the protiated analog due to the Ubbelohde effect [3] [26]. Deuterium-containing hydrogen bonds are typically 1-3 kJ/mol stronger than their protium analogs, resulting from the more localized nature of deuterium and reduced zero-point motion [3] [17].
Neutron diffraction studies of crystalline ethylene glycol-d6 reveal shortened deuterium bond lengths and increased binding energies in hydrogen-bonded assemblies [40] [41]. The oxygen-deuterium bond distances are approximately 0.02-0.05 Å shorter than corresponding oxygen-hydrogen distances, reflecting the stronger electrostatic interactions and reduced vibrational amplitudes [3] [40].
Medium effects arising from deuterium oxide solvation contribute significantly to the thermodynamic stabilization of ethylene glycol-d6 in aqueous environments [30] [42]. Path integral free-energy simulations demonstrate that solvent isotope effects account for 60-70% of the total stabilization energy in deuterated systems [30] [42].
The enhanced hydrogen bonding network in deuterium oxide leads to increased solvation energies for ethylene glycol-d6, with free energy differences of 1.5-2.5 kJ/mol compared to protiated solvents [42] [45]. These effects manifest as altered acid-base equilibria, modified solubility parameters, and shifted conformational preferences in solution [10] [42].
Hyperconjugative interactions involving carbon-deuterium bonds play a crucial role in stabilizing transition state geometries during chemical transformations of ethylene glycol-d6 [4] [18]. The reduced hyperconjugative ability of carbon-deuterium bonds compared to carbon-hydrogen bonds results from the lower polarizability and higher bond strength of the deuterated system [5] [18].
Quantum mechanical calculations reveal that carbon-deuterium hyperconjugation provides 10-15% less stabilization than carbon-hydrogen hyperconjugation in carbocationic transition states [18] [29]. This difference arises from the reduced overlap between the carbon-deuterium sigma orbital and the empty p-orbital of the electron-deficient carbon center [4] [32].
Table 3: Hyperconjugative Interactions in Transition State Geometries
Transition State Geometry | C-H Hyperconjugation (kJ/mol) | C-D Hyperconjugation (kJ/mol) | Isotope Effect Ratio | Force Constant Change (N/m) | Vibrational Frequency (cm⁻¹) |
---|---|---|---|---|---|
Early (Reactant-like) | 12.5 | 11.8 | 1.059 | +45 | 1350 |
Mid (Balanced) | 8.7 | 8.1 | 1.074 | +32 | 1180 |
Late (Product-like) | 4.2 | 3.9 | 1.077 | +18 | 950 |
The coupling between carbon-deuterium stretching and bending modes influences the geometry and stability of transition states in reactions involving ethylene glycol-d6 [9] [33]. Vibrational mode analysis reveals that deuterium substitution leads to decoupling of previously coupled modes, resulting in altered force constants and modified reaction coordinates [9] [22].
Normal coordinate analysis demonstrates that carbon-deuterium bonds exhibit increased force constants in transition state geometries, reflecting the tighter binding and reduced vibrational amplitudes of the deuterated system [22] [33]. These changes manifest as inverse secondary kinetic isotope effects ranging from 0.92 to 1.02, depending on the specific reaction pathway [18] [22].
Deuterium substitution induces subtle electronic structure modifications that affect the energetics and geometries of transition states [32] [36]. Ab initio calculations using the multicomponent molecular orbital method reveal that deuterium substitution alters the electron density distribution around the reaction center [36] [43].
The electronic effects of deuteration are most pronounced in reactions involving charge development, where the reduced polarizability of carbon-deuterium bonds leads to differential stabilization of ionic intermediates [32] [43]. These effects contribute to the observed kinetic isotope effects and provide insight into the electronic nature of the transition state [11] [32].
Path integral molecular dynamics simulations provide detailed insights into the quantum nuclear effects governing the vibrational behavior of ethylene glycol-d6 [7] [8]. These simulations reveal that deuterium substitution significantly alters the quantum delocalization of nuclear positions, leading to modified vibrational spectra and thermodynamic properties [23] [34].
The quantum delocalization of deuterium nuclei is approximately 30% smaller than that of hydrogen nuclei due to the increased mass and reduced zero-point motion [7] [37]. This effect is particularly pronounced for stretching modes involving oxygen-deuterium bonds, where the quantum delocalization decreases from 0.087 Å for hydrogen to 0.063 Å for deuterium [8] [23].
Table 4: Vibrational Mode Analysis Through Path Integral Simulations
Vibrational Mode | Frequency (cm⁻¹) | Reduced Mass (amu) | Zero-Point Energy (kJ/mol) | Quantum Delocalization (Å) |
---|---|---|---|---|
O-H Stretch | 3756 | 1.08 | 22.4 | 0.087 |
O-D Stretch | 2788 | 2.01 | 16.6 | 0.063 |
C-H Stretch | 2935 | 1.04 | 17.5 | 0.075 |
C-D Stretch | 2186 | 1.94 | 13.0 | 0.054 |
H-O-H Bend | 1595 | 1.82 | 9.5 | 0.045 |
D-O-D Bend | 1178 | 3.27 | 7.0 | 0.032 |
C-C Stretch | 1085 | 6.86 | 6.5 | 0.028 |
Torsional Mode | 875 | 12.50 | 5.2 | 0.021 |
Deuterium substitution in ethylene glycol-d6 results in systematic downward shifts of vibrational frequencies due to the increased reduced mass of the oscillating system [28] [38]. The frequency shifts follow the square root of the mass ratio, with deuterium-containing modes exhibiting frequencies approximately 70-75% of their protiated analogs [28] [41].
High-resolution infrared spectroscopy combined with computational normal mode analysis reveals that oxygen-deuterium stretching modes appear at 2788 cm⁻¹ compared to 3756 cm⁻¹ for oxygen-hydrogen stretches [38] [41]. Similarly, carbon-deuterium stretching modes are observed at 2186 cm⁻¹, representing a significant red-shift from the corresponding carbon-hydrogen modes at 2935 cm⁻¹ [28] [38].
Temperature-dependent path integral simulations demonstrate that quantum nuclear effects become increasingly important at lower temperatures, where classical mechanics fails to accurately describe the nuclear motion [7] [23]. The convergence of path integral calculations requires larger numbers of imaginary time slices for deuterated systems due to the smaller quantum delocalization [23] [37].
Ring polymer molecular dynamics calculations reveal that the number of beads required for convergence scales inversely with the nuclear mass, necessitating 20-30% fewer beads for deuterium compared to hydrogen at equivalent temperatures [44] [37]. This computational advantage makes deuterated systems particularly attractive for extensive path integral simulations of complex molecular processes [7] [34].
Path integral simulations reveal significant anharmonic coupling between different vibrational modes in ethylene glycol-d6, particularly between stretching and bending coordinates [38] [23]. The anharmonic coupling constants are modified by deuterium substitution, leading to altered vibrational spectra and modified thermodynamic properties [41] [38].
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